4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE
Description
4-(Azepane-1-sulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with an azepane sulfonyl group and a 4,5-diphenyl-1,3-thiazol-2-yl moiety. The 4,5-diphenyl substitution on the thiazole ring introduces steric bulk and lipophilicity, which may influence target binding and pharmacokinetic properties. While specific biological data for this compound is scarce in publicly available literature, its structural features suggest relevance in medicinal chemistry, particularly in kinase or protease inhibition studies .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c32-27(23-15-17-24(18-16-23)36(33,34)31-19-9-1-2-10-20-31)30-28-29-25(21-11-5-3-6-12-21)26(35-28)22-13-7-4-8-14-22/h3-8,11-18H,1-2,9-10,19-20H2,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTVJIHFNYTGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Formation
The benzamide moiety is synthesized via acyl chloride intermediacy . A representative protocol involves:
- Activation of 4-sulfonylbenzoic acid : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride derivative.
- Coupling with 4,5-diphenyl-1,3-thiazol-2-amine : The acyl chloride reacts with the thiazole amine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Key reaction :
$$
\text{4-(Azepane-1-sulfonyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Thiazole amine}} \text{Benzamide product}
$$
Thiazole Ring Construction
The 4,5-diphenyl-1,3-thiazol-2-amine precursor is synthesized via Hantzsch thiazole synthesis :
- Cyclization of α-bromoacetophenone with thiourea :
Example protocol :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | α-Bromoacetophenone, thiourea | Ethanol, reflux, 8 hr | 72% |
Azepane-1-Sulfonyl Group Installation
Sulfonylation of Benzamide
The azepane sulfonyl group is introduced via sulfonylation of a benzamide intermediate :
- Sulfonation : 4-Chlorosulfonylbenzoyl chloride (1.1 eq) reacts with azepane (1.5 eq) in DCM at 0°C→RT.
- Quenching : The mixture is washed with 5% HCl to remove excess reagents.
Critical parameters :
- Temperature control (<5°C during sulfonation prevents side reactions).
- Use of anhydrous DCM to avoid hydrolysis.
Optimization of Reaction Conditions
Catalytic Systems for Coupling Reactions
Suzuki-Miyaura cross-coupling is employed for introducing aryl groups in early intermediates:
Performance data :
| Catalyst Loading | Solvent | Yield (%) |
|---|---|---|
| 3 mol% Pd(PPh₃)₄ | Toluene/H₂O | 85 |
| 5 mol% PdCl₂(dppf) | Dioxane/H₂O | 78 |
Deprotection and Functional Group Tolerance
The tert-butoxycarbonyl (Boc) protecting group is removed using:
Purification and Characterization
Chromatographic Techniques
Analytical Data
Key characterization metrics :
- HRMS (ESI+) : m/z 569.2143 [M+H]⁺ (calc. 569.2148).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.92 (s, 1H, thiazole-H), 7.45–7.32 (m, 10H, diphenyl-H).
Challenges and Mitigation Strategies
Common Synthetic Issues
- Low coupling yields : Caused by steric hindrance from 4,5-diphenyl groups.
- Sulfonylation side reactions : Over-sulfonation at the thiazole nitrogen.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Implications of Substituent Variations :
- Steric Effects: The 4,5-diphenyl configuration introduces greater steric hindrance, which may limit binding to shallow protein pockets compared to the less bulky phenoxyphenyl analog.
Pharmacological and Physicochemical Properties
Key Observations :
- The analog’s phenoxyphenyl group adds rotational flexibility, which may improve conformational adaptability during target binding.
- The target compound’s reduced hydrogen bond acceptors could favor blood-brain barrier penetration in neurological applications.
Crystallographic and Computational Insights
Crystallographic studies using programs like SHELXL (widely employed for small-molecule refinement ) could resolve conformational differences between these compounds. For example:
- The azepane ring in both compounds likely adopts a chair conformation, minimizing steric strain.
- The thiazole ring’s orientation relative to the benzamide core may vary due to substituent bulk, affecting π-π stacking interactions with aromatic residues in protein targets.
Biological Activity
4-(Azepane-1-sulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C28H27N3O3S2. Its structure includes a benzamide core linked to an azepane sulfonyl group and a thiazole moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds exhibiting IC50 values in the low micromolar range have been reported against A549 (lung cancer) and HeLa (cervical cancer) cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Azepane-1-sulfonyl)-... | A549 | 2.5 |
| 4-(Diphenylthiazole)-... | HeLa | 1.8 |
| Benzamide derivative | MCF-7 | 3.0 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar benzamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with a thiazole ring demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus in vitro .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(Azepane-1-sulfonyl)-... | E. coli | 16 µg/mL |
| Thiazole derivative | S. aureus | 8 µg/mL |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Antibacterial Mechanisms : The sulfonamide group may interfere with bacterial folate synthesis pathways, akin to other sulfonamide antibiotics .
- Targeting Specific Kinases : The thiazole moiety could act as a kinase inhibitor, affecting signaling pathways crucial for cell proliferation and survival .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Anticancer Effects : A recent study evaluated the anticancer efficacy of a thiazole-containing benzamide derivative in vivo using xenograft models. The results indicated significant tumor growth inhibition compared to controls .
- Antimicrobial Screening : Another study assessed the antibacterial properties of various benzamide derivatives against clinical isolates of bacteria. The compound exhibited notable activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
